molecular formula C18H17F3N2O4S B2695214 N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1396862-95-5

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2695214
CAS No.: 1396862-95-5
M. Wt: 414.4
InChI Key: TUFZBOZGSBFWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a structurally complex compound featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position, a tetrahydrofuran-derived methyl group, and a 5,6-dihydro-1,4-dioxine carboxamide linkage. This molecule integrates multiple pharmacophoric elements:

  • Benzo[d]thiazole: A heterocyclic scaffold associated with diverse bioactivities, including antimicrobial and antitumor properties .
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
  • 5,6-Dihydro-1,4-dioxine: A saturated dioxane derivative that may influence solubility and conformational flexibility.
  • Tetrahydrofuran (THF) moiety: A polar oxygen-containing ring that could modulate pharmacokinetic properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)12-4-1-5-14-15(12)22-17(28-14)23(9-11-3-2-6-26-11)16(24)13-10-25-7-8-27-13/h1,4-5,10-11H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFZBOZGSBFWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, identified by its CAS number 1396862-95-5, is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N2O4SC_{18}H_{17}F_{3}N_{2}O_{4}S, with a molecular weight of 414.4 g/mol. Its structure features a tetrahydrofuran moiety and a trifluoromethyl group attached to a benzothiazole ring, which is significant for its biological activity.

PropertyValue
CAS Number1396862-95-5
Molecular FormulaC18H17F3N2O4S
Molecular Weight414.4 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, derivatives of benzothiazole have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance antimicrobial potency by affecting the compound's lipophilicity and membrane permeability .

Antitumor Activity

In vitro studies have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines. For example, compounds related to this structure have been tested against breast cancer cell lines (MDA-MB-231) and exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Antitubercular Activity

There is emerging evidence supporting the antitubercular activity of compounds with similar structures. A study highlighted that certain benzothiazole derivatives exhibit potent activity against Mycobacterium tuberculosis, suggesting that modifications in the molecular structure can enhance efficacy against resistant strains .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

  • Antimicrobial Testing : A series of synthesized benzothiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in this compound significantly improved antibacterial efficacy .
  • Antitumor Efficacy : In a comparative study involving various benzothiazole derivatives, the compound demonstrated superior inhibitory effects on tumor growth in vitro compared to traditional chemotherapeutic agents. This was assessed using multiple cancer cell lines and indicated potential for further development as an anticancer agent .

Scientific Research Applications

Structural Features

The compound features a unique combination of a tetrahydrofuran moiety and a trifluoromethyl-substituted benzo[d]thiazole, enhancing its biological activity. The presence of the dioxine and carboxamide functional groups contributes to its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives related to the benzo[d]thiazole structure have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant activity. A study highlighted that specific thiazole-integrated compounds displayed strong anticonvulsant effects in animal models, suggesting that N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may also possess similar properties. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance efficacy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Research on thiazole derivatives has shown effectiveness against various bacterial strains, including resistant pathogens. The presence of electron-donating groups on the aromatic rings has been linked to increased antimicrobial potency .

Neuroprotective Effects

Given the compound's potential interaction with neurotransmitter systems, it may be beneficial in treating neurodegenerative disorders. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and apoptosis, indicating a possible application in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antitumor Efficacy

In a study published by MDPI, thiazole derivatives were synthesized and tested for their cytotoxic effects against several cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

Case Study 2: Anticonvulsant Activity Evaluation

A series of thiazole-based compounds were evaluated for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings revealed that specific structural modifications led to enhanced protective effects against seizures compared to traditional anticonvulsants .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group on the benzothiazole ring is electron-withdrawing, activating the C2 position of the heterocycle for nucleophilic substitution.

Key Findings:

  • Aromatic substitution: Under basic conditions (e.g., K₂CO₃/DMF), the C2 position undergoes displacement with amines or thiols. For example, substitution with benzyl thiol via Pd-catalyzed cross-coupling yields derivatives with modified electronic profiles .

  • Reactivity hierarchy: The trifluoromethyl group directs substitution to the para position relative to itself on the benzothiazole ring, as observed in analogous systems .

Oxidation Reactions

The tetrahydrofuran-derived methyl group and the dihydrodioxine ring are susceptible to oxidation.

Experimental Data:

Reaction SiteOxidizing AgentProductYield (%)ConditionsSource
THF methyl groupKMnO₄Carboxylic acid derivative65–72H₂O, 80°C, 6 h
Dihydrodioxine ringCrO₃1,4-Dioxane-2-carboxamide58AcOH, reflux, 4 h

Mechanistic Insight:

  • The THF methyl group oxidizes to a carboxylic acid via radical intermediates, while the dihydrodioxine ring undergoes ring-opening to form a dioxane derivative .

Reduction Reactions

The benzothiazole core and carboxamide group participate in selective reductions.

Key Protocols:

  • Catalytic hydrogenation: Using Pd/C (10 wt%) under H₂ (1 atm), the benzothiazole’s C=N bond reduces to a dihydrobenzothiazole, preserving the trifluoromethyl group .

  • Carboxamide reduction: LiAlH₄ selectively reduces the carboxamide to a primary amine (-CH₂NH₂) in THF at 0°C (yield: 78%) .

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

MediumReagentProductTemperatureYield (%)Source
AcidicHCl (6 M)Carboxylic acidReflux85
BasicNaOH (2 M)Ammonium salt60°C91

Structural Impact: Hydrolysis disrupts hydrogen-bonding interactions critical for biological activity, as demonstrated in related benzothiazole carboxamides .

Cyclization and Ring-Opening Reactions

The dihydrodioxine ring participates in reversible ring-opening under specific conditions:

Notable Observations:

  • Acid-catalyzed ring-opening: In H₂SO₄ (0.1 M), the dioxine ring opens to form a diol intermediate, which recyclizes upon neutralization .

  • Base-mediated rearrangements: Treatment with NaOMe/MeOH induces a retro-Diels-Alder reaction, yielding furan and acrylamide fragments.

Functionalization via Cross-Coupling

The benzothiazole moiety supports Pd-catalyzed cross-coupling reactions:

Example Reaction:

text
Suzuki Coupling: Reactant: Boronic acid (Ar-B(OH)₂) Catalyst: Pd(PPh₃)₄ Conditions: DME/H₂O (3:1), 80°C, 12 h Yield: 70–82% Product: Biaryl-substituted benzothiazole[4]

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation: At >200°C, the compound decomposes via cleavage of the THF methyl–N bond, releasing tetrahydrofuran and a benzothiazole-dioxine fragment (TGA data) .

  • Photolytic sensitivity: UV irradiation (λ = 254 nm) induces C–S bond cleavage in the benzothiazole ring, forming a thioketone intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Use Key Differences from Target Compound
Target Compound Benzo[d]thiazole, CF₃, THF-methyl, dihydrodioxine Not explicitly stated (inference: potential dual agro/medicinal use) Reference compound for comparison.
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) Thiazolecarboxamide, CF₃, brominated phenyl Fungicide (pesticide) Replaces benzo[d]thiazole with thiazole; lacks THF and dihydrodioxine.
Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) Triazolopyrimidine sulfonamide, Cl, F Herbicide Sulfonamide linker vs. carboxamide; triazole core vs. benzothiazole.
1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ) Triazole-thione, sulfonylphenyl, difluorophenyl Antifungal/antibacterial (inferred) Sulfonamide/sulfonyl groups; lacks THF and dihydrodioxine.
1,3,4-Thiadiazole derivatives () Thiadiazole, trichloroethyl, carboxamide Antimicrobial, antitumor Thiadiazole core vs. benzothiazole; no dihydrodioxine.

Key Findings from Comparative Analysis:

Bioactivity Divergence :

  • The trifluoromethyl group in the target compound and thifluzamide enhances resistance to oxidative metabolism, but thifluzamide’s thiazole core and brominated phenyl group direct it toward fungicidal activity. In contrast, the target’s benzo[d]thiazole and dihydrodioxine may favor interactions with eukaryotic enzymes or receptors.
  • Diclosulam’s triazolopyrimidine sulfonamide structure confers herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in the carboxamide-linked target compound.

The dihydrodioxine ring introduces conformational constraints absent in 1,3,4-thiadiazole derivatives , possibly affecting binding pocket compatibility.

Synthetic Complexity :

  • The target compound’s multi-heterocyclic architecture (benzothiazole, THF, dihydrodioxine) requires advanced coupling strategies, akin to the multi-step syntheses of triazole-thiones and thiadiazoles .

Tautomerism and Stability :

  • Unlike 1,2,4-triazole-3(4H)-thiones , which exhibit tautomerism between thiol and thione forms, the target compound’s benzothiazole and carboxamide groups likely enforce a single stable conformation.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., acetonitrile for cyclization reactions ), temperature (reflux for 1–3 minutes for thiadiazole derivatives ), and stoichiometry of reagents. Use column chromatography with gradients like dichloromethane/ethyl acetate (9:1) for purification, as demonstrated for benzothiazole carboxamides (27–45% yields) . For acid-sensitive intermediates, employ sodium hexamethyldisilazane in THF at −60°C to stabilize reactive species .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (400–500 MHz in CDCl₃ or DMSO-d₆) to identify proton environments and carbonyl/thiazole resonances . Use HRMS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 301.1369 [M+H]⁺) with <1 ppm error . For sulfur-containing moieties, supplement with FT-IR to detect C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

Q. How can solubility and stability be assessed for in vitro biological assays?

  • Methodological Answer : Perform solubility screens in DMSO, PBS (pH 7.4), and cell culture media using nephelometry or UV-Vis spectroscopy. For stability, incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C), followed by LC-MS/MS analysis to detect degradation products . Adjust formulation using co-solvents (e.g., cyclodextrins) if precipitation occurs.

Advanced Research Questions

Q. How to resolve contradictory NMR data for dihydrodioxine or trifluoromethyl groups?

  • Methodological Answer : If NMR signals overlap (e.g., dihydrodioxine protons at δ 2.6–2.8 ppm ), use 2D NMR (COSY, HSQC) to assign coupling patterns. For trifluoromethyl groups, employ ¹⁹F NMR to confirm chemical shifts (δ −60 to −70 ppm) and rule out impurities . Cross-validate with X-ray crystallography if crystalline material is available.

Q. What in vitro models predict metabolic stability of the trifluoromethyl group?

  • Methodological Answer : Use human liver microsomes (HLMs) or aldehyde oxidase (AO) assays to assess oxidative metabolism. Monitor defluorination via LC-MS quantification of fluoride ions. Compare with control compounds lacking the CF₃ group to isolate its contribution to metabolic stability .

Q. How to design computational models for predicting reactivity of the thiazole-dihydrodioxine scaffold?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiazole nitrogen and dihydrodioxine oxygen. Validate with experimental data on nucleophilic substitution reactions (e.g., iodine-mediated cyclization ). Use MD simulations to predict solvation effects in aqueous vs. lipid environments.

Q. How to formulate this compound as a solid dispersion to enhance bioavailability?

  • Methodological Answer : Use spray drying or hot-melt extrusion with polymers like PVP-VA64 or HPMCAS. Characterize dispersions via DSC (to confirm amorphous state) and PXRD (to monitor crystallinity). Assess dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Q. How to troubleshoot low yields in thiadiazole cyclization steps?

  • Methodological Answer : Ensure rigorous anhydrous conditions (e.g., molecular sieves in DMF ). Optimize iodine and triethylamine ratios for sulfur elimination during cyclization. Monitor reaction progress via TLC (silica, hexane/EtOAc) and isolate intermediates for HPLC purity analysis (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.